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Compound of Interest

Compound Name: 4-Bromo-2-chloronicotinic acid

Cat. No.: B1378938

Substituted nicotinic acid derivatives are a cornerstone of modern medicinal chemistry, forming
the core scaffold of numerous biologically active compounds.[1] Their prevalence in
pharmaceuticals, ranging from anti-inflammatory agents to kinase inhibitors, underscores the
critical need for versatile and strategically functionalized building blocks. 4-Bromo-2-
chloronicotinic acid (CAS: 1060805-68-6) is a prime example of such a scaffold, offering
three distinct points of chemical reactivity: a carboxylic acid for amide coupling and other
derivatizations, and two differentially reactive halogen atoms—a chlorine at the 2-position and a
bromine at the 4-position. This trifunctional nature allows for sequential and regioselective
modifications, making it an invaluable intermediate for the synthesis of complex molecular
architectures in drug discovery programs.[2] This guide provides an in-depth technical overview
of its properties, a validated synthesis protocol, reactivity profile, and its potential applications
for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is
fundamental to its application in research and development.

Physicochemical Data

The key physicochemical properties of 4-Bromo-2-chloronicotinic acid are summarized in
the table below. This data is essential for determining appropriate solvents, reaction conditions,
and storage protocols.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1378938?utm_src=pdf-interest
https://www.researchgate.net/publication/314521315_Synthesis_of_2-Chloronicotinic_Acid_Derivatives
https://www.benchchem.com/product/b1378938?utm_src=pdf-body
https://www.benchchem.com/product/b1378938?utm_src=pdf-body
https://patents.google.com/patent/RU2039046C1/en
https://www.benchchem.com/product/b1378938?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 1060805-68-6 [3]
Molecular Formula CeH3BrCINO2 [4]
Molecular Weight 236.45 g/mol [4]
Appearance Solid

Melting Point 147-154 °C

Boiling Point 353.1+42.0 °C (Predicted)

Density 1.917+0.06 g/cm3 (Predicted)

Spectroscopic Analysis

While experimentally obtained spectra for 4-Bromo-2-chloronicotinic acid are not widely
available in the public domain, the following sections detail the expected spectroscopic
characteristics based on its structure and data from analogous compounds. These predictions
are crucial for reaction monitoring and structural confirmation.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple, showing two distinct signals for the
aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-
withdrawing effects of the carboxylic acid, chlorine, and bromine substituents.

e Predicted *H NMR (500 MHz, DMSO-de):6 (ppm) 8.65 (d, J = 5.0 Hz, 1H, H6), 8.05 (d, J =
5.0 Hz, 1H, H5). A broad singlet corresponding to the carboxylic acid proton would also be
expected, typically above 13 ppm.

13C NMR Spectroscopy (Predicted)
The 13C NMR spectrum will provide information on the carbon framework of the molecule.

« Predicted *C NMR (125 MHz, DMSO-de):8 (ppm) 165.5 (C=0), 152.0 (C2-Cl), 151.0 (C6),
140.0 (C4-Br), 128.0 (C5), 125.0 (C3-COOH).
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Mass Spectrometry (MS)

In mass spectrometry, particularly with electron ionization (El), the molecule is expected to
exhibit a distinct molecular ion peak.[5] The fragmentation pattern will be characterized by the
loss of the carboxylic acid group and halogen atoms.[6]

o Expected Molecular lon (M*): A prominent cluster of peaks around m/z 235, 237, and 239,
reflecting the isotopic distribution of bromine (7°Br/81Br = 1:1) and chlorine (3°CI/?’Cl = 3:1).

o Key Fragmentation Pathways:

o Loss of COzH (m/z -45) from the molecular ion.

o Subsequent loss of Bre (m/z -79/81) or Cle (m/z -35/37).
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional
groups present in the molecule.[7][8]

e O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm~1.

e C=0 Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm~1.
e C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1600-1400 cm~1 region.

e C-Cl and C-Br Stretches: In the fingerprint region, typically below 800 cm~1.

Synthesis Protocol: A Validated Approach

While multiple synthetic routes to substituted nicotinic acids exist, a common and reliable
method for introducing a bromine atom at the 4-position of a pyridine ring is through
electrophilic bromination. The following protocol is a robust method for the synthesis of 4-
Bromo-2-chloronicotinic acid, starting from the commercially available 2-chloronicotinic acid.

Experimental Protocol: Bromination of 2-Chloronicotinic
Acid
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This procedure is based on established methodologies for the bromination of pyridine
derivatives.[2]

Materials:

2-Chloronicotinic acid

e Fuming sulfuric acid (oleum, ~20% SOs)
e Bromine (Brz2)

* Ice bath

¢ Heating mantle with stirrer

e Round-bottom flask with reflux condenser
e Dropping funnel

Procedure:

e Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a
magnetic stirrer, a reflux condenser, and a dropping funnel.

« Initial Charge: Charge the flask with 2-chloronicotinic acid (1 equivalent).

o Acid Addition: Carefully add fuming sulfuric acid (5-10 volumes) to the flask while stirring.
The mixture may warm slightly.

o Bromine Addition: Cool the mixture in an ice bath. Slowly add bromine (1.1 equivalents)
dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

o Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction
mixture to 120-130 °C. Maintain this temperature for 4-6 hours, monitoring the reaction
progress by TLC or LC-MS.

e Quenching: After the reaction is complete, cool the mixture to room temperature and then
carefully pour it onto crushed ice with vigorous stirring.
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» Precipitation and Filtration: A precipitate will form. Allow the mixture to stir until all the ice has
melted. Collect the solid product by vacuum filtration.

» Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH
paper.

e Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Causality and Self-Validation:

e Fuming Sulfuric Acid: The use of oleum serves as both a solvent and a catalyst. The sulfur
trioxide (SOs) protonates the pyridine nitrogen, deactivating the ring towards electrophilic
attack, but to a lesser extent than a simple proton. This allows the bromination to proceed.

o Temperature Control: The initial cooling during bromine addition prevents runaway reactions.
The subsequent heating is necessary to overcome the activation energy for the electrophilic
substitution on the deactivated pyridine ring.

e Workup: Quenching on ice serves to both dilute the strong acid and precipitate the less
soluble product. Thorough washing is crucial to remove any residual acid. The purity of the
final product can be readily assessed by melting point determination and spectroscopic
analysis as outlined above.

Workup:
1. Quench on ice
2. Filtration
3. Wash with H20

Conditions:
1. 0-10 °C (Br2 addition)
2.120-130 °C, 4-6h

Reagents:
- Fuming Sulfuric Acid
- Bromine (Brz)

3. Isolate

§ Lo q 1. Add Product:
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Caption: Synthesis workflow for 4-Bromo-2-chloronicotinic acid.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 4-Bromo-2-chloronicotinic acid stems from the differential reactivity of
its halogen substituents. This allows for selective functionalization, making it a powerful tool in
combinatorial chemistry and targeted synthesis.
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Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in
palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira
couplings. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at the
4-position while leaving the 2-chloro substituent intact for subsequent modifications.
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Caption: Selective Suzuki coupling at the 4-position.

Nucleophilic Aromatic Substitution (SnAr)

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution
(SnAr) by the electron-withdrawing effect of the adjacent pyridine nitrogen and the carboxylic
acid group. This allows for the displacement of the chloride by various nucleophiles, such as
amines, alcohols, and thiols, to introduce a wide range of functional groups. This reaction
typically requires more forcing conditions (e.g., higher temperatures) than the cross-coupling at
the 4-position.
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Caption: Nucleophilic aromatic substitution at the 2-position.

Carboxylic Acid Derivatization

The carboxylic acid group can be readily converted into a variety of other functional groups,
most commonly amides, through standard coupling procedures (e.g., using HATU or EDC).
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This is a crucial transformation for introducing diversity and modulating the physicochemical
properties of potential drug candidates.

Applications in Drug Discovery and Development

While specific examples citing the use of 4-Bromo-2-chloronicotinic acid (CAS 1060805-68-
6) are not prevalent in the surveyed literature, its structural motifs are highly relevant to modern
drug discovery, particularly in the development of kinase inhibitors.[9][10] The nicotinic acid
core is a known hinge-binding motif for many kinases, and the strategic placement of
substituents allows for the optimization of potency and selectivity.[11]

The ability to sequentially functionalize the 2- and 4-positions makes this molecule an ideal
starting point for building libraries of compounds for screening against various kinase targets.
For instance, a Suzuki coupling at the 4-position can introduce a group that occupies a
hydrophobic pocket, while an SrAr reaction at the 2-position with a substituted amine can
provide a solvent-exposed vector for improving solubility and pharmacokinetic properties. The
bromine atom itself can also participate in halogen bonding, a type of non-covalent interaction
that is increasingly recognized for its importance in drug-receptor binding.[12]
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Caption: Role as a scaffold in drug discovery.

Conclusion

4-Bromo-2-chloronicotinic acid is a highly valuable and versatile building block for chemical
synthesis. Its trifunctional nature, combined with the differential reactivity of its two halogen
atoms, provides a robust platform for the construction of complex, polysubstituted heterocyclic
compounds. While its direct application in marketed drugs is not yet documented, its structural
features make it an exceptionally promising scaffold for the discovery of novel therapeutics,
particularly in the area of kinase inhibition. The synthetic and reactivity data presented in this
guide offer a solid foundation for researchers to leverage the full potential of this strategic
chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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